5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4S2/c1-19-11-6-4-3-5-10(11)12(20-2)9-16-22(17,18)14-8-7-13(15)21-14/h3-8,12,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGWJFIADZHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the bromination of a thiophene derivative followed by sulfonation and subsequent coupling with a methoxyphenyl ethylamine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxybenzenesulfonyl chloride
- 5-bromo-2-methoxypyridine
- 2-bromo-5-methoxy-N,N-dimethylbenzylamine
Uniqueness
5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications.
Biological Activity
5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine, methoxy groups, and a sulfonamide moiety, suggests a diverse range of interactions within biological systems.
- IUPAC Name : 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide
- Molecular Formula : C14H16BrN1O4S1
- Molecular Weight : 367.25 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The following sections summarize key findings from the research literature.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of thiophene derivatives, including 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The sulfonamide group is known for its anti-inflammatory properties. In vitro studies have demonstrated that 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition was observed in concentrations ranging from 10 to 50 µM, indicating its potential for treating inflammatory diseases.
Anticancer Activity
Research into the anticancer properties of thiophene derivatives has revealed promising results. In a study evaluating the cytotoxic effects on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), the compound exhibited significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 20.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer therapeutic.
The biological activity of 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in bacterial biosynthesis.
- Cytokine Modulation : The methoxy groups could modulate signaling pathways related to inflammation.
- DNA Interaction : The thiophene ring may intercalate with DNA, leading to disruption in replication processes in cancer cells.
Case Studies
A notable case study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using mouse models with induced infections and tumors. The results indicated:
- A reduction in tumor size by approximately 40% after treatment with a dosage of 30 mg/kg body weight over two weeks.
- Significant improvement in survival rates among infected mice treated with the compound compared to control groups.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the key steps in synthesizing 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide? The synthesis typically involves microwave-assisted Suzuki-Miyaura coupling for bromothiophene derivatives. For example, a bromo-precursor (e.g., 5-bromo-thiophene-2-sulfonamide) reacts with arylboronic esters under microwave irradiation (60°C, 10 min, 300 W) in the presence of Pd(PPh₃)₂Cl₂, CuI, and PPh₃ as catalysts. Post-reaction purification includes extraction with EtOAc, washing with HCl/brine, and drying over Na₂SO₄ .
Advanced Question: Q. How can researchers optimize regioselectivity in coupling reactions involving bromothiophene sulfonamides? Regioselectivity is influenced by steric and electronic factors. For instance, directing groups like methoxy substituents on the aryl ring can enhance nucleophilic attack at specific positions. Experimental optimization using n-BuLi for deprotonation (e.g., targeting acidic protons adjacent to sulfur in thiophene derivatives) followed by electrophilic quenching (e.g., DMF for formylation) ensures selectivity. NMR analysis of intermediates (e.g., monitoring 5´-H proton shifts) validates regiochemical outcomes .
Structural Characterization
Basic Question: Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Identifies methoxy groups (δ ~3.8 ppm for OCH₃), sulfonamide protons (δ ~7-8 ppm), and bromothiophene signals.
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and C-Br vibrations (~650 cm⁻¹).
- X-ray Crystallography : Resolves the spatial arrangement of the methoxyphenyl and sulfonamide moieties, critical for SAR studies .
Advanced Question: Q. How can differential scanning calorimetry (DSC) inform stability studies of sulfonamide derivatives? DSC quantifies thermal stability by measuring decomposition temperatures (Td) and energy release (J/g). For example, sulfonium analogs decompose at 140°C with 400 J/g energy release, whereas structurally similar compounds decompose at lower temperatures (120°C) with higher energy (>600 J/g). This guides safe handling protocols and large-scale synthesis feasibility .
Biological Activity and SAR
Basic Question: Q. What in vitro models are suitable for preliminary bioactivity screening? U87MG glioma cell lines are commonly used to assess cytotoxicity and antiproliferative activity. Dose-response curves (e.g., 0.1–100 µM) with MTT assays quantify IC₅₀ values. Parallel testing against non-cancerous cell lines (e.g., HEK293) evaluates selectivity .
Advanced Question: Q. How do substituents on the methoxyphenyl group affect biological activity? Electron-donating groups (e.g., -OCH₃) enhance membrane permeability and binding affinity to hydrophobic enzyme pockets. For example, replacing 2-methoxyphenyl with 2,5-dimethoxy analogs increases lipophilicity (logP), improving blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) validates interactions with targets like carbonic anhydrase IX .
Reaction Mechanism and Selectivity
Advanced Question: Q. Why does Vilsmeier-Haack formylation favor specific positions on the thiophene ring? The Vilsmeier reagent (ClCH=NMe₂⁺) acts as an electrophile, attacking the most electron-rich site. In 5-bromo-thiophene derivatives, the methoxy group directs formylation to the 4-position via resonance stabilization. In contrast, n-BuLi deprotonates the 5´-H (δ ~7.05–7.11 ppm) due to sulfur’s electron-withdrawing effect, enabling 5´-functionalization .
Data Contradictions and Validation
Advanced Question: Q. How to resolve discrepancies in reported thermal stability data for sulfonamide analogs? Contradictions may arise from differing purity levels or crystallization solvents. Validate via:
Reproducing DSC under inert atmosphere (N₂ or Ar) to exclude oxidative decomposition.
HPLC-MS purity checks (>95% purity required).
Cross-referencing with X-ray data to confirm absence of polymorphic variations .
Experimental Design for Scale-Up
Advanced Question: Q. What safety protocols are essential for scaling up microwave-assisted reactions?
- Pressure Monitoring : Use reactors rated for ≥250 psi to prevent vessel rupture.
- Catalyst Loading : Optimize Pd(PPh₃)₂Cl₂ to ≤0.05 eq to minimize residual metal contamination.
- Quenching : Gradual addition of saturated NaHCO₃ neutralizes acidic byproducts exothermically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
